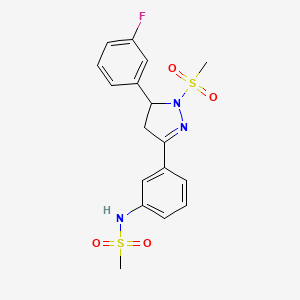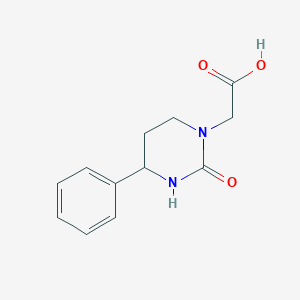
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide is a highly complex organic compound Its intricate structure consists of multiple functional groups, including sulfonyl and benzamide moieties, which may lend it unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide involves multiple steps:
- Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline:
This intermediate is typically synthesized by cyclization of appropriately substituted precursors under acidic conditions.
- Preparation of the sulfonyl chloride intermediate:
This involves the reaction of sulfonyl precursors with thionyl chloride.
- Coupling reactions:
The sulfonyl chloride intermediate reacts with the 6,7-dimethoxy-3,4-dihydroisoquinoline to form the sulfonyl derivative.
- Formation of the benzamide derivative:
The final step involves the acylation of the sulfonyl derivative with a 3,4-dimethoxybenzoic acid derivative under appropriate conditions, often with the aid of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Scaling up to industrial production would necessitate optimization of these synthetic steps for yield and cost-efficiency. Key aspects would include the selection of solvents and reaction temperatures, and purification steps to ensure the compound's high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation:
The compound can undergo oxidation at the isoquinoline nitrogen or at the methoxy groups, potentially forming N-oxides or demethylated products.
- Reduction:
Reductive cleavage of the sulfonyl group can occur under conditions such as catalytic hydrogenation.
- Substitution:
Nucleophilic substitutions can occur, particularly at the methoxy and sulfonyl moieties.
- Oxidation:
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out in solvents like dichloromethane at low temperatures.
- Reduction:
Reagents: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride (LiAlH4).
Conditions: Anhydrous solvents, under inert atmosphere for some reductions.
- Substitution:
Reagents: Alkyl halides, nucleophiles like amines or thiols.
Conditions: Often in polar aprotic solvents like dimethylformamide (DMF), with base catalysts.
- Oxidation:
Formation of N-oxides or demethylated derivatives.
- Reduction:
Formation of amine derivatives.
- Substitution:
Various substituted benzamide or isoquinoline derivatives, depending on the nucleophile.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide can serve as a building block for constructing more complex molecules due to its versatile functional groups.
Biology: This compound might exhibit interesting biological activities due to its structural similarity to known bioactive molecules, potentially serving as a lead compound in drug discovery.
Medicine: Possible uses in medicinal chemistry include exploring its efficacy as a therapeutic agent, particularly in oncology or neurology, given the bioactive potential of isoquinoline derivatives.
Industry: Industrially, this compound could be used in the development of new materials or pharmaceuticals, where its unique structural features provide specific properties or activities.
Mécanisme D'action
The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide exerts its effects would largely depend on its interaction with molecular targets. For instance, it may inhibit enzymes or bind to receptors, modulating signaling pathways. The sulfonyl and benzamide groups could facilitate these interactions by forming hydrogen bonds or hydrophobic contacts with the targets.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 6,7-dimethoxy-3,4-dihydroisoquinoline:
Shares the isoquinoline core but lacks the sulfonyl and benzamide functional groups.
- 3,4-dimethoxybenzamide:
Contains the benzamide moiety but without the sulfonyl and isoquinoline groups.
- Sulfonyl derivatives:
Various compounds with sulfonyl functional groups but differing in their remaining structure.
Uniqueness: What sets N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4-dimethoxybenzamide apart is the combination of these functional groups in a single molecule, potentially leading to unique biological activities or industrial applications not observed in simpler analogs.
Hope that covers everything! Let me know if there's any more detail you'd like to dive into.
Propriétés
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S/c1-28-18-6-5-16(12-19(18)29-2)22(25)23-8-10-32(26,27)24-9-7-15-11-20(30-3)21(31-4)13-17(15)14-24/h5-6,11-13H,7-10,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQOJUFBHHEHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)



![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)
![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2766012.png)
![2-bromo-5-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2766013.png)
![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)

